An In-depth Technical Guide to L-Histidine: Structure, Properties, and Applications
An In-depth Technical Guide to L-Histidine: Structure, Properties, and Applications
A Note to the Reader: Initial research for the compound "2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid" did not yield sufficient data in publicly accessible scientific databases. This suggests the compound may be novel or not extensively characterized. To fulfill the core requirements of providing a comprehensive technical guide, this document will focus on the closely related and extensively studied imidazole-containing amino acid, L-Histidine . This guide is structured to serve as a blueprint for the requested in-depth analysis, providing researchers, scientists, and drug development professionals with a thorough understanding of a key biological molecule.
Introduction: The Unique Role of L-Histidine
L-Histidine (symbol: His or H) is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1][2][3] It is a proteinogenic amino acid, encoded by the codons CAU and CAC, and is a fundamental building block of proteins.[1][4] What sets L-Histidine apart from the other standard amino acids is its imidazole side chain.[1][5][6] The pKa of this side chain is approximately 6.0, which is close to physiological pH.[1][5][7] This unique property allows the imidazole ring to act as both a proton donor and acceptor in biological systems, making L-Histidine a versatile participant in a myriad of biochemical reactions, particularly in enzyme catalysis.[1][5][8]
Beyond its role in protein structure and function, L-Histidine is a precursor to several important biomolecules, including the neurotransmitter histamine and the antioxidant dipeptide carnosine.[9][10][11] Its involvement in metal ion chelation, proton buffering, and antioxidant activities underscores its physiological significance.[10][12] This guide will provide a detailed exploration of the structure, properties, biosynthesis, metabolism, and diverse applications of L-Histidine.
Chemical Structure and Physicochemical Properties
L-Histidine is systematically named (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid.[1][9] Its structure consists of a central α-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and an imidazole side chain.
Caption: Chemical structure of L-Histidine.
Physicochemical Data
A summary of the key physicochemical properties of L-Histidine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid | [1][9] |
| CAS Number | 71-00-1 | [1][9] |
| Molecular Formula | C6H9N3O2 | [9] |
| Molecular Weight | 155.15 g/mol | [9] |
| Melting Point | 282-287 °C (decomposes) | [6] |
| Solubility in Water | 45.6 g/L at 25°C | [1][13] |
| pKa (α-COOH) | ~1.8 | [14] |
| pKa (α-NH3+) | ~9.33 | [14] |
| pKa (imidazole) | ~6.0 | [1][5][7][14] |
Biosynthesis and Metabolism
Biosynthesis of L-Histidine
In microorganisms and plants, L-Histidine is synthesized through a complex, ten-step pathway starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).[1][7][15] This pathway is metabolically expensive, requiring significant energy and precursor molecules. The biosynthesis is tightly regulated, primarily through feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase.[16]
Caption: Simplified overview of the L-Histidine biosynthesis pathway.
Metabolic Fates of L-Histidine
The metabolism of L-Histidine is multifaceted, leading to the formation of several biologically important molecules.[17]
-
Protein Synthesis: As a proteinogenic amino acid, the primary fate of L-Histidine is its incorporation into polypeptide chains during protein synthesis.[4]
-
Histamine Synthesis: L-Histidine is decarboxylated by the enzyme histidine decarboxylase to form histamine, a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[10][18][19]
-
Carnosine Synthesis: In muscle and brain tissue, L-Histidine is combined with β-alanine to form carnosine, a dipeptide with significant buffering and antioxidant properties.[10][19]
-
Catabolism to Glutamate: Excess L-Histidine can be catabolized in the liver to glutamate.[19] This pathway involves the initial deamination of L-Histidine by histidase to form urocanic acid.[1][19]
Caption: Major metabolic pathways of L-Histidine.
Biological Roles and Mechanism of Action
The unique chemical properties of L-Histidine's imidazole side chain are central to its diverse biological roles.
-
Enzyme Catalysis: The ability of the imidazole ring to act as a proton shuttle is crucial for the catalytic activity of many enzymes.[1] In the catalytic triad of serine proteases, for instance, a histidine residue facilitates the transfer of a proton, activating the serine residue as a nucleophile.[18]
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions such as zinc, copper, and iron.[12][18] This property is vital for the structure and function of metalloproteins, including hemoglobin, myoglobin, and various enzymes.[1][12][14]
-
pH Buffering: With a pKa near physiological pH, L-Histidine residues in proteins contribute to their buffering capacity, helping to maintain a stable intracellular environment.[10][12]
-
Antioxidant Activity: L-Histidine can scavenge reactive oxygen species, protecting cells from oxidative damage.[10][12]
Applications in Research and Drug Development
The multifaceted nature of L-Histidine makes it a valuable molecule in various research and therapeutic contexts.
-
Biopharmaceutical Formulations: L-Histidine is widely used as a buffering agent and stabilizer in formulations of protein-based biopharmaceuticals, such as monoclonal antibodies.[20] Its ability to reduce viscosity and act as a cryoprotectant further enhances its utility.[20]
-
Drug Development: The imidazole ring of histidine serves as a scaffold for the design of various therapeutic agents. For example, histidine analogues are used in the development of enzyme inhibitors and antiviral drugs.[]
-
Nutritional Supplementation: As an essential amino acid, L-Histidine is a component of nutritional supplements and intravenous solutions for patients requiring amino acid replenishment.[3][22]
-
Clinical Research: L-Histidine supplementation is being investigated for its potential therapeutic benefits in various conditions, including metabolic syndrome, neurological disorders like Alzheimer's disease, and atopic dermatitis.[2][12][23]
Experimental Protocols: Analysis of L-Histidine
Quantification of L-Histidine by Potentiometric Titration
This protocol provides a method for determining the purity of an L-Histidine sample by potentiometric titration with a standardized sodium hydroxide solution.[24][25]
Principle: The acidic and basic functional groups of L-Histidine are titrated with a strong base, and the equivalence points are detected by monitoring the change in pH.
Materials:
-
L-Histidine sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh approximately 0.5 g of the L-Histidine sample into a 150 mL beaker.[25]
-
Dissolve the sample in 50 mL of deionized water.[25]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with standardized 0.1 N NaOH, recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence points, which are typically observed as sharp inflections in the titration curve.
-
Plot the pH versus the volume of NaOH added to determine the equivalence points.
-
Calculate the purity of the L-Histidine sample based on the volume of NaOH consumed at the equivalence points.
Analysis of L-Histidine by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the quantification of L-Histidine in various matrices, including biological samples and pharmaceutical formulations.[26]
Principle: L-Histidine is separated from other components in a sample by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
General Procedure (example):
-
Sample Preparation: Prepare samples by dissolving them in a suitable solvent, such as the mobile phase, and filtering through a 0.45 µm filter.
-
Mobile Phase: A typical mobile phase for amino acid analysis is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled
-
Detection: UV absorbance at a specific wavelength (e.g., 210 nm)
-
-
Quantification: Create a calibration curve using standard solutions of L-Histidine of known concentrations. The concentration of L-Histidine in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
L-Histidine stands out among the amino acids due to the unique properties of its imidazole side chain. Its ability to participate in a wide range of biochemical reactions, from enzyme catalysis to metal ion coordination, makes it indispensable for life. As a precursor to vital molecules like histamine and carnosine, its metabolic pathways are of significant physiological importance. The versatility of L-Histidine has led to its widespread application in the pharmaceutical industry, particularly in the formulation of biotherapeutics, and its potential as a therapeutic agent continues to be an active area of research. A thorough understanding of the structure, properties, and biological roles of L-Histidine is crucial for professionals in the fields of biochemistry, drug development, and clinical research.
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